![molecular formula C28H27N5O3 B2362907 4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-13-7](/img/structure/B2362907.png)
4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, an isopropyl group, a methylbenzyl group, and a triazoloquinazoline ring. These types of compounds are often found in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The triazoloquinazoline ring is a common feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Reactions at the benzylic position are common in synthesis problems .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Reactions
One study describes the synthetic approach to triazoloquinazoline derivatives, highlighting the potential for these compounds to serve as scaffolds in medicinal chemistry. For instance, the reaction of anthranilamide with isocyanates leading to the formation of dihydro-oxazoloquinazolinones and dihydro-oxazinoquinazolinones provides a basis for further functionalization and exploration of biological activity (Chern et al., 1988).
Biological Activities
Several studies investigate the biological activities of triazoloquinazoline derivatives, suggesting their potential in drug development. For instance, compounds featuring a triazoloquinazoline moiety have been evaluated for their antimicrobial properties, indicating that structural modifications on this scaffold could lead to potent antibacterial and antifungal agents (Zeydi et al., 2017). Similarly, another study focused on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety, highlighting the analgesic potential of these compounds (Saad et al., 2011).
Mechanistic Insights and Chemical Properties
The exploration of nucleophilic reactions of certain quinazoline derivatives offers mechanistic insights that could inform the development of novel synthetic methodologies or the discovery of new biological activities. For example, the study by Hamby and Bauer (1987) discusses the reactivity of 3-benzenesulfonyloxyalloxazine and its analogs with various nucleophiles, which could be relevant to understanding the chemical behavior of similar triazoloquinazoline derivatives (Hamby & Bauer, 1987).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-18(2)29-25(34)21-13-14-23-24(15-21)33-27(31(26(23)35)16-20-10-5-4-6-11-20)30-32(28(33)36)17-22-12-8-7-9-19(22)3/h4-15,18H,16-17H2,1-3H3,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXRQDLOXNLKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
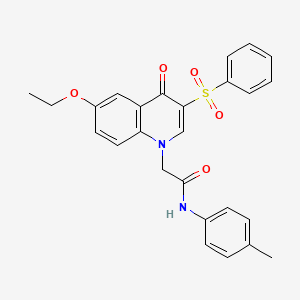
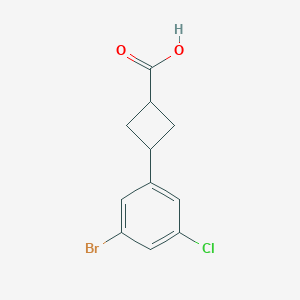
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)
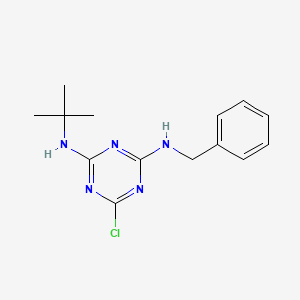


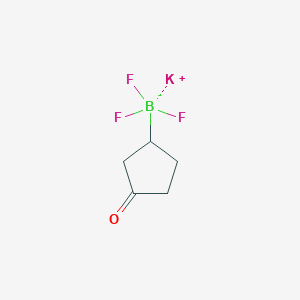
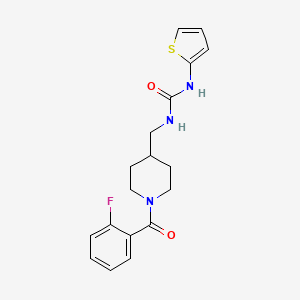
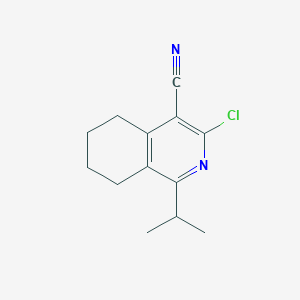
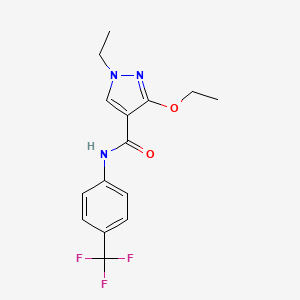
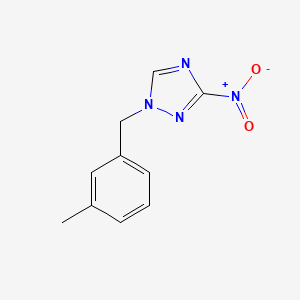
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)
